molecular formula C16H14N2O4 B5799596 ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate CAS No. 6050-90-4

ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate

Cat. No. B5799596
CAS RN: 6050-90-4
M. Wt: 298.29 g/mol
InChI Key: DNXGLVKVVYSECP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate, also known as EIAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIAC is a cyanoacrylate-based compound that contains an indole ring, which makes it a versatile molecule for different applications.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate is based on its ability to undergo a rapid polymerization reaction in the presence of nucleophiles, such as water, amines, and thiols. The polymerization reaction results in the formation of a strong adhesive bond between the cyanoacrylate and the nucleophile. This mechanism has been exploited for various applications, such as tissue bonding, wound closure, and material adhesion.
Biochemical and Physiological Effects:
ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In vitro and in vivo studies have demonstrated that ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate does not induce significant cytotoxicity or inflammation in cells and tissues. Moreover, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been shown to degrade over time, eliminating the need for surgical removal.

Advantages and Limitations for Lab Experiments

Ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can be easily synthesized in large quantities and stored for extended periods without degradation. Moreover, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can be functionalized with various functional groups, allowing for the synthesis of tailored derivatives for specific applications. However, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate also has limitations, such as its sensitivity to moisture and its rapid polymerization reaction, which can limit its use in certain experimental conditions.

Future Directions

The potential applications of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate are vast and varied. Future research directions could include the development of new ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate derivatives with enhanced properties, such as increased stability, biocompatibility, and selectivity. Moreover, the use of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate in tissue engineering and drug delivery could be explored further, as ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has shown potential for controlled release of drugs and growth factors. Additionally, the use of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate in nanotechnology and material science could be expanded, as ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has shown potential for the synthesis of functional nanoparticles and coatings. Overall, the future of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate research is promising, and its potential for various applications is yet to be fully explored.
Conclusion:
In conclusion, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate is a versatile and promising chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and versatility make it a valuable tool for lab experiments and scientific research. The mechanism of action of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate, its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate could lead to the development of new and innovative applications, making it a valuable asset in scientific research.

Synthesis Methods

The synthesis of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-(acetyloxy)indole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate. The yield of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can be optimized by controlling the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

Ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has shown potential applications in various scientific fields, including biomedical research, material science, and organic chemistry. In biomedical research, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been used as a fluorescent probe for imaging cells and tissues. ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can selectively bind to proteins and enzymes, allowing for the visualization of their distribution and activity in living cells. In material science, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In organic chemistry, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been used as a versatile reagent for the synthesis of complex molecules, such as natural products and pharmaceuticals.

properties

IUPAC Name

ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-3-21-16(20)11(9-17)8-14-15(22-10(2)19)12-6-4-5-7-13(12)18-14/h4-8,18H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXGLVKVVYSECP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C2=CC=CC=C2N1)OC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2N1)OC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358153
Record name ST51001129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate

CAS RN

6050-90-4
Record name ST51001129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.